![molecular formula C12H8O2S B14328113 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione CAS No. 110973-64-3](/img/structure/B14328113.png)
3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the naphtho[2,1-b]thiophene family, which is characterized by a fused ring system combining naphthalene and thiophene units. The presence of a dione functional group at the 3,3-position adds to its chemical reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as naphthalene derivatives and thiophene derivatives can be subjected to cyclization reactions using catalysts like Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dione group to corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism by which 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione exerts its effects involves interactions with molecular targets and pathways. The compound’s dione group can participate in redox reactions, influencing cellular processes. Additionally, its planar structure allows for intercalation with DNA, potentially affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Naphtho[2,3-b]thiophene: Shares a similar fused ring system but differs in the position of the thiophene ring.
Naphtho[2,3-c]thiophene-4,9-dione: Another dione derivative with different substitution patterns.
Uniqueness: 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione is unique due to its specific structural configuration and the presence of the dione group at the 3,3-position.
Propiedades
Número CAS |
110973-64-3 |
|---|---|
Fórmula molecular |
C12H8O2S |
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
benzo[e][1]benzothiole 3,3-dioxide |
InChI |
InChI=1S/C12H8O2S/c13-15(14)8-7-11-10-4-2-1-3-9(10)5-6-12(11)15/h1-8H |
Clave InChI |
DNYOHMDBPIPORA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CS3(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


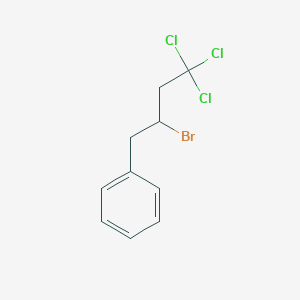


![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)

![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
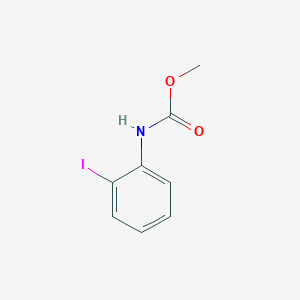

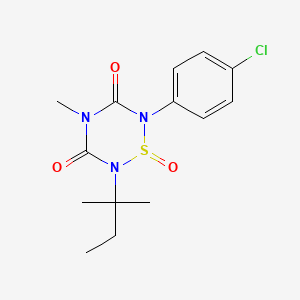
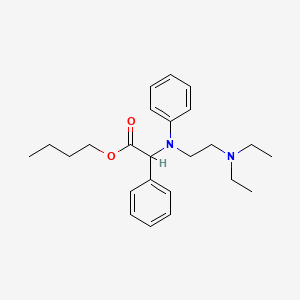
![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)

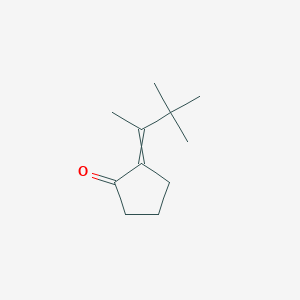
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
